![molecular formula C19H16FN3O2 B2678904 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034247-42-0](/img/structure/B2678904.png)

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

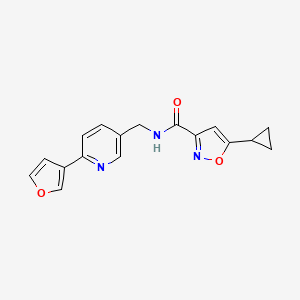

Met Kinase Inhibition for Cancer Treatment

Compounds with bipyridinylmethyl and fluorophenoxy moieties have been explored for their potential in cancer treatment. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors illustrates this approach. These compounds demonstrate improved enzyme potency and kinase selectivity, with certain analogs showing complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration (G. M. Schroeder et al., 2009).

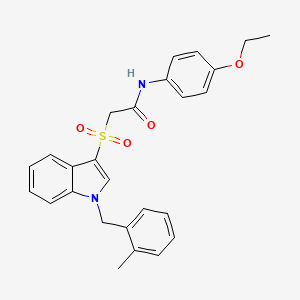

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights another research application. This process employs immobilized lipase as the catalyst, showcasing the potential for enzymatic catalysis in the synthesis of complex organic molecules, including those with bipyridinyl and fluorophenoxy components (Deepali B Magadum & G. Yadav, 2018).

Imaging Agents for Neuroinflammation

Fluorinated compounds, such as those incorporating fluorophenoxy groups, are often used in the development of imaging agents for positron emission tomography (PET). For example, the synthesis of fluoromethyl-PBR28 as a potential radiotracer for the translocator protein 18 kDa (TSPO) in neuroinflammation studies. Such compounds are critical for advancing our understanding of neuroinflammatory processes and developing diagnostic tools for neurological conditions (B. Moon et al., 2014).

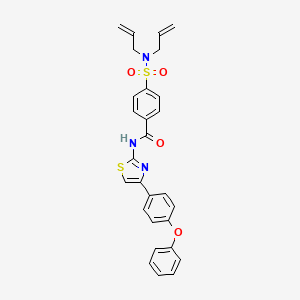

Synthesis and Evaluation of Anticancer Agents

The development and pharmacological assessment of novel acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities represent a broad area of research. Compounds with specific phenoxyacetamide structures have been synthesized and evaluated against various cancer cell lines, showcasing the potential therapeutic applications of similar compounds (P. Rani et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-7-1-2-8-17(16)25-13-18(24)23-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11H,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNENMREFZLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)

![N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2678838.png)

![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)